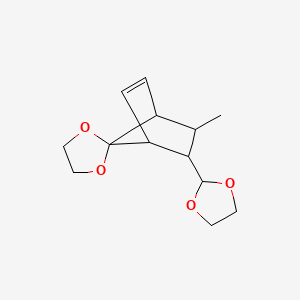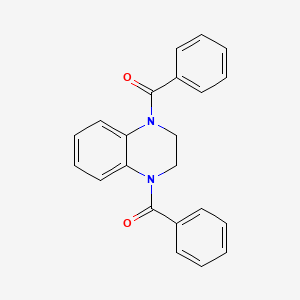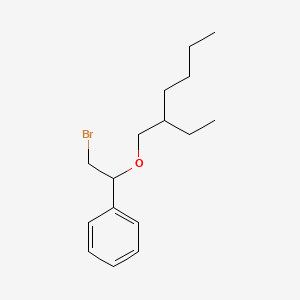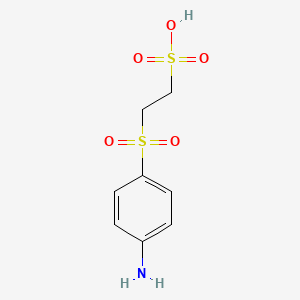
2-(4-Aminophenyl)sulfonylethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)sulfonylethanesulfonic acid is an organic compound with the molecular formula C8H11NO5S2. It is known for its unique structure, which includes both an amino group and sulfonyl groups. This compound is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)sulfonylethanesulfonic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted using alkaline substances to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reactant concentrations. The process may include steps such as diazotization, coupling, and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)sulfonylethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Aminophenyl)sulfonylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)sulfonylethanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl groups can participate in various chemical reactions, altering the compound’s behavior in biological systems. These interactions can modulate pathways involved in cellular processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
- 3-Aminophenylboronic acid pinacol ester
Uniqueness
2-(4-Aminophenyl)sulfonylethanesulfonic acid is unique due to its dual functional groups (amino and sulfonyl), which provide a wide range of reactivity and applications. Unlike boronic acid derivatives, which are primarily used in sensing and catalysis, this compound is more versatile in biological and industrial applications .
Properties
CAS No. |
23743-12-6 |
|---|---|
Molecular Formula |
C8H11NO5S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfonylethanesulfonic acid |
InChI |
InChI=1S/C8H11NO5S2/c9-7-1-3-8(4-2-7)15(10,11)5-6-16(12,13)14/h1-4H,5-6,9H2,(H,12,13,14) |
InChI Key |
GBJNQIHCZUVXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


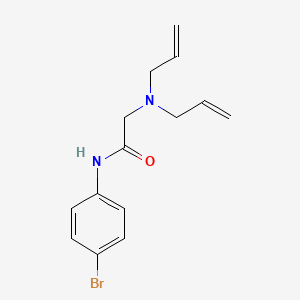
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
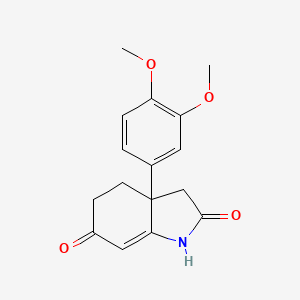
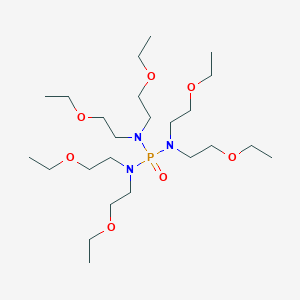
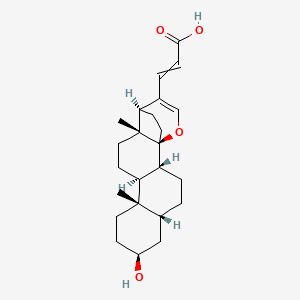
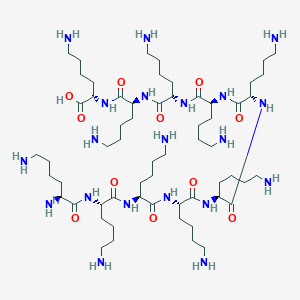
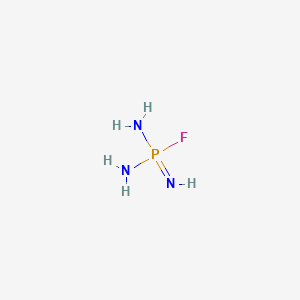


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

